molecular formula C17H17N3O B3004059 N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 331638-06-3

N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B3004059
CAS No.: 331638-06-3
M. Wt: 279.343
InChI Key: YFIUPJAXWIQKBU-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked to a 3,4-dimethylphenyl group via a carboxamide bridge. This structure is part of a broader class of fused heterocycles known for diverse pharmacological activities, including antimicrobial and anticancer properties . The compound is synthesized via condensation reactions involving ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate and substituted hydrazides or amines, followed by cyclization or functionalization steps .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-7-8-14(10-12(11)2)19-17(21)16-13(3)18-15-6-4-5-9-20(15)16/h4-10H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIUPJAXWIQKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N=C3N2C=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 2-aminopyridine to form an intermediate, which is then cyclized to produce the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalysts, efficient purification techniques, and scalable reaction conditions to ensure the consistent quality and quantity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has identified N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide as a promising candidate in cancer therapy.

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine can selectively inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values indicating significant potency .
  • Apoptotic Induction : It has been observed that certain derivatives induce apoptosis in cancer cells by modulating the expression of apoptosis-related genes such as Bax and Bcl-2 .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy.

  • In Vitro Studies : this compound derivatives have demonstrated moderate to strong activity against various pathogenic microorganisms. For example, certain synthesized derivatives were tested against fungi like Gibberella zeae and Fusarium oxysporum, showing promising inhibition rates .
  • Potential Applications : These findings suggest its applicability in developing new antifungal agents that could serve as alternatives to existing treatments.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in several studies.

  • COX Inhibition : Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators .
  • Analgesic Activity : In vivo studies have indicated that these compounds may possess analgesic properties, making them suitable candidates for pain management therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties.

Structural Feature Effect on Activity
Dimethyl substitution at the phenyl ringEnhances cytotoxicity against cancer cells
Imidazo ring modificationsInfluences antimicrobial efficacy
Carboxamide group presenceCritical for anti-inflammatory activity

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

  • Breast Cancer Model : A study demonstrated that a derivative exhibited a selective cytotoxic effect on breast cancer cell lines compared to healthy cells, suggesting its potential as a targeted therapy .
  • Fungal Inhibition : Another investigation revealed that specific derivatives showed over 50% inhibition against pathogenic fungi at low concentrations, indicating their potential as effective antifungal agents .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 2: Inferred Properties Based on Structural Features

Compound Name Melting Point (°C) Predicted LogP* Potential Biological Activity
N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide Not reported ~3.5 (high lipophilicity) Antimicrobial (inferred from thiazolidine analogs )
N-(3-fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide 172–176 ~2.8 Antimicrobial (explicitly tested in )
2-(3,4-difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate Not reported ~2.2 Unknown (pyrimidine cores often target kinases )
N-(2,4-dimethylphenyl)-thiazolidine-3-carboxamide Not reported ~3.0 Antimicrobial (thiazolidine activity )

Notes:

  • LogP Estimates: Calculated using fragment-based methods (e.g., dimethyl groups add +0.5–1.0 to LogP vs. fluorine or hydroxyl groups).
  • Biological Activity: Thiazolidine derivatives (e.g., ) exhibit antimicrobial activity, suggesting the target compound may share similar mechanisms. Fluorophenyl analogs in showed moderate yields (46%) and activity, possibly due to electronegative substituents enhancing target binding.

Critical Analysis of Structural Modifications

  • 3,4-Dimethylphenyl vs. Halogenated Phenyl Groups: The dimethyl groups in the target compound likely improve metabolic stability compared to halogenated analogs (e.g., 3-fluorophenyl in ), which may undergo dehalogenation. However, halogens enhance polarity and target affinity .
  • Imidazo[1,2-a]pyridine vs.

Biological Activity

N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of substituted anilines with imidazo[1,2-a]pyridine derivatives. The characterization of the compound is usually confirmed through various spectroscopic techniques such as FTIR, NMR, and mass spectrometry. For instance, the FTIR spectrum reveals characteristic absorption bands associated with amide functional groups and aromatic systems.

Antimycobacterial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit promising antimycobacterial properties. A study synthesized several carboxamide derivatives and evaluated their activity against Mycobacterium tuberculosis. Among these compounds, certain derivatives showed moderate to good antituberculosis activity with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against the H37RV strain of M. tuberculosis .

Table 1: Antimycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundMIC (µg/mL)Activity Level
5b12.5Moderate
5d25Moderate
5e50Good

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. A structure-activity relationship analysis indicated that modifications on the phenyl ring significantly influence cytotoxicity. For example, compounds with para-substituted dimethyl groups demonstrated enhanced activity against cancer cell lines compared to their unsubstituted counterparts .

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

CompoundIC50 (µM)Cell Line
13<0.5Jurkat
22<1HT29
35a<0.8A-431

Case Study 1: Antituberculosis Evaluation

In a study evaluating a series of imidazo[1,2-a]pyridine derivatives for antituberculosis activity, it was found that specific substitutions on the phenyl ring significantly enhanced the antimycobacterial efficacy. The study concluded that further optimization could lead to more potent candidates for tuberculosis treatment .

Case Study 2: Anticancer Mechanism

Another investigation focused on the mechanism of action for certain imidazo[1,2-a]pyridine derivatives against cancer cells. It was noted that these compounds induced apoptosis through mitochondrial pathways and inhibited proliferation in various cancer cell lines . The presence of specific substituents was linked to increased binding affinity to target proteins involved in cell cycle regulation.

Q & A

What synthetic methodologies are most effective for preparing N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide?

Basic Synthesis
The compound can be synthesized via transition metal-catalyzed carbonylation reactions. A robust approach involves amino carbonylation using chloroform as a CO surrogate, which enables efficient introduction of the carboxamide group. This method offers moderate to high yields (60–85%) and accommodates diverse substituents on the imidazo[1,2-a]pyridine core .

Advanced Optimization
For regioselective functionalization, microwave-assisted cyclization between 2-aminopyridines and α-haloketones (e.g., 3-bromo-2-butanone) under palladium catalysis improves reaction efficiency. Post-synthetic modifications, such as Suzuki-Miyaura coupling, allow introduction of aryl/heteroaryl groups at the C-2 position, enhancing structural diversity .

How can the crystal structure and electronic properties of this compound be rigorously characterized?

Basic Structural Analysis
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX-97 for structure solution and refinement, leveraging direct methods (SHELXS) and least-squares optimization (SHELXL). ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen-bonding networks .

Advanced Electronic Profiling
Density Functional Theory (DFT) calculations (B3LYP/6-31G**) complement SC-XRD data to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. This reveals nucleophilic/electrophilic sites critical for reactivity and biological interactions .

What in vitro and in vivo models validate its biological activity, particularly against Mycobacterium tuberculosis?

Basic Screening
Antitubercular activity is assessed via microplate Alamar Blue assay (MABA) against H37Rv strains. MIC90 values ≤1 μM indicate potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB .

Advanced Mechanistic Studies
Transcriptional profiling of Mtb treated with the compound identifies upregulated stress-response genes (e.g., sigE, whiB7), suggesting disruption of cell-wall biosynthesis. In vivo pharmacokinetics (mouse models) show moderate oral bioavailability (30–40%) and plasma half-life (~4 hours) .

How can computational tools predict its ADME properties and optimize drug-likeness?

Basic QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models using descriptors like topological polar surface area (TPSA), LogP, and molecular weight predict bioavailability. SwissADME or PreADMET software validate compliance with Lipinski’s rules .

Advanced Molecular Dynamics
All-atom molecular dynamics simulations (GROMACS) assess binding stability to Mtb DNA gyrase (PDB: 5BS8). Free energy perturbation (FEP) calculations refine substituent effects on binding affinity, guiding lead optimization .

What strategies resolve contradictions in structure-activity relationships (SAR) for analogues?

Basic SAR Trends
Substituents at the C-2 position (e.g., methyl, aryl) enhance antitubercular activity, while bulky groups at N-(3,4-dimethylphenyl) reduce metabolic clearance. Electron-withdrawing groups on the pyridine ring improve MIC90 values by 2–3-fold .

Advanced Data Reconciliation
Multivariate analysis (e.g., PCA or PLS regression) correlates conflicting bioactivity data with steric/electronic parameters. For example, conflicting cytotoxicity in HeLa cells vs. Mtb potency may arise from off-target interactions with human kinases, validated via kinome-wide profiling .

How is the compound’s stability under physiological conditions evaluated?

Basic Stability Assays
High-performance liquid chromatography (HPLC) monitors degradation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours. Accelerated stability studies (40°C/75% RH) assess solid-state shelf life .

Advanced Metabolite Identification
LC-MS/MS with collision-induced dissociation (CID) identifies Phase I metabolites (e.g., hydroxylation at C-7) and Phase II glucuronides. Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) predict drug-drug interaction risks .

What crystallographic software packages are essential for refining its polymorphic forms?

Basic Polymorph Screening
SHELXL refines unit-cell parameters and anisotropic displacement parameters. Mercury (CCDC) analyzes packing diagrams to identify dominant hydrogen-bond motifs (e.g., N–H⋯O vs. C–H⋯π interactions) .

Advanced Twinning Analysis
For twinned crystals, JANA2006 resolves overlapping reflections via twin-law refinement (e.g., two-fold rotation about [100]). RIGU (Rint < 5%) and GooF (1.0–1.2) metrics validate model accuracy .

How do substituent modifications impact its selectivity against non-mycobacterial pathogens?

Basic Selectivity Profiling
Broad-spectrum antimicrobial assays (e.g., against E. coli, S. aureus) reveal >100-fold selectivity for Mtb over Gram-negative bacteria. Substituents like 4-methylphenyl minimize off-target binding to bacterial efflux pumps .

Advanced Target Engagement
Surface plasmon resonance (SPR) quantifies binding kinetics to Mtb-specific targets (e.g., InhA, KasA). CRISPR-Cas9 knockdown of putative targets in M. smegmatis confirms mechanism .

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